molecular formula C7H4BrClN2 B2718911 7-Bromo-4-chloropyrazolo[1,5-a]pyridine CAS No. 1427375-34-5

7-Bromo-4-chloropyrazolo[1,5-a]pyridine

Cat. No.: B2718911
CAS No.: 1427375-34-5
M. Wt: 231.48
InChI Key: MDIKVHAMUBSCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-chloropyrazolo[1,5-a]pyridine: is a heterocyclic compound with the molecular formula C7H4BrClN2 and a molecular weight of 231.48 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to a pyrazolo[1,5-a]pyridine ring system. It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine typically involves the bromination and chlorination of pyrazolo[1,5-a]pyridine derivatives. One common method includes the reaction of pyrazolo[1,5-a]pyridine with bromine and chlorine under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing appropriate catalysts and solvents to ensure high yield and purity. The specific conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-chloropyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species .

Scientific Research Applications

Chemistry: 7-Bromo-4-chloropyrazolo[1,5-a]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of pyrazolo[1,5-a]pyridine derivatives with various biological targets. It helps in understanding the structure-activity relationships and the development of bioactive molecules .

Medicine: this compound is investigated for its potential therapeutic applications. It is used in the design and synthesis of new drugs, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and ligands for various chemical processes .

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Properties

IUPAC Name

7-bromo-4-chloropyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-7-2-1-5(9)6-3-4-10-11(6)7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIKVHAMUBSCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CC=NN2C(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.